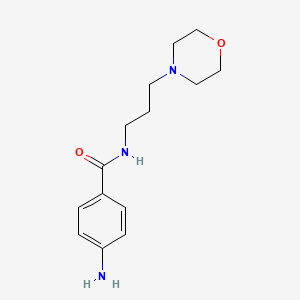
4-amino-N-(3-morpholin-4-ylpropyl)benzamide
Vue d'ensemble
Description
“4-amino-N-(3-morpholin-4-ylpropyl)benzamide” is a compound with the molecular formula C14H21N3O2 . It has an average mass of 263.335 Da and a monoisotopic mass of 263.163391 Da .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with an amino group at the 4-position and a morpholin-4-ylpropyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The compound “this compound” is a powder with a melting point of 99-101°C .Mécanisme D'action
4-amino-N-(3-morpholin-4-ylpropyl)benzamide blocks the KATP channels by binding to the sulfonylurea receptor (SUR) subunit, which is a component of the channel complex. This binding leads to the closure of the KATP channels, which results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels. This, in turn, triggers the release of neurotransmitters from the presynaptic terminal.
Biochemical and Physiological Effects:
This compound has been shown to enhance the release of dopamine, acetylcholine, and glutamate in the brain, which can have implications for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to increase insulin secretion from pancreatic beta cells, which can have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-amino-N-(3-morpholin-4-ylpropyl)benzamide in lab experiments is its selectivity for the KATP channels, which allows for the study of the specific effects of KATP channel blockade. However, one limitation is that it can be difficult to obtain pure this compound due to its low solubility in water and the need for organic solvents in the synthesis process.
Orientations Futures
There are several potential future directions for the study of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide. One area of research could be the development of more efficient synthesis methods for this compound that do not require the use of organic solvents. Another area of research could be the exploration of the effects of this compound on other neurotransmitter systems in the brain. Additionally, the potential therapeutic applications of this compound for neurological and metabolic disorders could be further investigated.
Applications De Recherche Scientifique
4-amino-N-(3-morpholin-4-ylpropyl)benzamide has been widely studied for its potential applications in neuroscience research. It is a selective blocker of the ATP-sensitive potassium (KATP) channels, which are involved in regulating neuronal excitability. This compound has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate in the brain, which can have implications for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Safety and Hazards
The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHBSUQRHMHMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




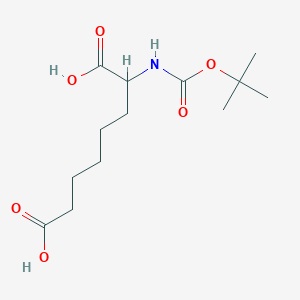
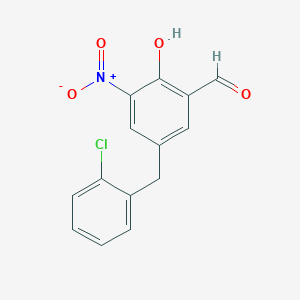
![4,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3257647.png)



![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3257682.png)
![3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3257689.png)
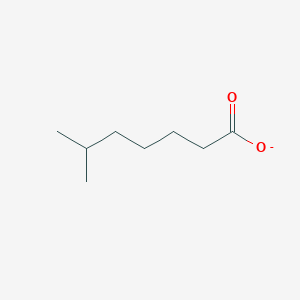
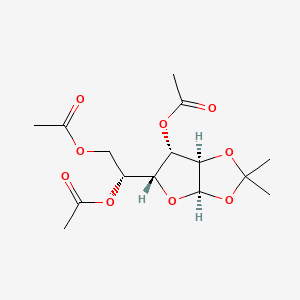


![2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B3257728.png)